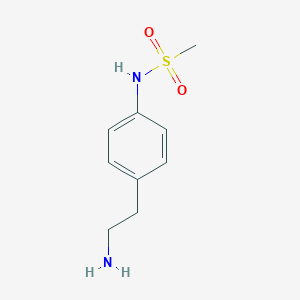

N-(4-(2-Aminoethyl)phenyl)methanesulfonamide

Descripción general

Descripción

N-(4-(2-Aminoethyl)phenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound has a molecular formula of C10H16N2O2S and is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Aminoethyl)phenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with an amine. A common method is the reaction of methanesulfonyl chloride with 4-(2-aminoethyl)aniline in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

RSO2Cl+R’2NH→RSO2NR’2+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(2-Aminoethyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Pharmacological Research

- Antihypertensive Activity : Compounds similar to N-(4-(2-Aminoethyl)phenyl)methanesulfonamide have been investigated for their potential antihypertensive effects. The methanesulfonamide group may enhance solubility and bioavailability, making it a useful scaffold for drug development targeting hypertension.

- Neurotransmitter Modulation : Studies indicate that this compound may interact with neurotransmitter systems, potentially influencing receptor activity or enzyme function. Such interactions can lead to therapeutic implications in treating neurological disorders.

2. Cancer Research

- EGFR Inhibition : The compound has been explored as a potential inhibitor of the epidermal growth factor receptor (EGFR), particularly in mutant forms associated with various cancers. By blocking phosphorylation events in activated mutant EGFRs, it may suppress tumor cell growth and proliferation, presenting opportunities for developing novel anti-cancer therapies .

Case Studies

Mecanismo De Acción

The mechanism of action of N-(4-(2-Aminoethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Sulfanilamide: A well-known sulfonamide with antibacterial properties.

Sulfamethoxazole: Another sulfonamide used as an antibiotic.

Ampiroxicam: A sulfonamide-based anti-inflammatory drug.

Uniqueness

N-(4-(2-Aminoethyl)phenyl)methanesulfonamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other sulfonamides

Actividad Biológica

N-(4-(2-Aminoethyl)phenyl)methanesulfonamide is a compound with significant biological activity, particularly in the realms of anti-inflammatory and analgesic effects. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which plays a crucial role in its biological interactions. The molecular formula is , with a molecular weight of 226.29 g/mol. Its structure allows for specific interactions with various biological targets, influencing its pharmacological properties.

The primary mechanism of action for this compound involves:

- Enzyme Inhibition : The compound selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This selective inhibition is crucial for developing treatments for inflammatory diseases such as arthritis.

- Binding Affinity : The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Anti-inflammatory and Analgesic Effects

Research has demonstrated that this compound exhibits notable anti-inflammatory and analgesic properties. Studies indicate that it can reduce inflammation and pain through its action on COX-2 inhibition, which is essential for the synthesis of pro-inflammatory prostaglandins.

Cardiovascular Effects

A study investigated the effects of related compounds on perfusion pressure and coronary resistance using an isolated rat heart model. Results indicated that derivatives like 4-(2-aminoethyl)-benzenesulfonamide could decrease perfusion pressure in a time-dependent manner, suggesting potential cardiovascular implications .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Case Study on COX-2 Inhibition : A detailed investigation showed that this compound effectively inhibited COX-2 activity in vitro, leading to reduced levels of inflammatory markers in treated cell lines. This study supports its potential application in treating chronic inflammatory conditions.

- Cardiovascular Interaction Study : Another study explored the interaction of sulfonamide derivatives with calcium channels. It was found that these compounds could modulate coronary resistance and perfusion pressure, indicating a dual role in both cardiovascular and inflammatory pathways .

- Computational Drug Discovery : Using computational methods, researchers have modeled the interactions between this compound and various biological targets. These studies have provided insights into optimizing its structure for enhanced efficacy and reduced side effects .

Propiedades

IUPAC Name |

N-[4-(2-aminoethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-14(12,13)11-9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYAAGQHMZVOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.